molecular formula C18H22N2O B609589 NLG919 CAS No. 1402836-58-1

NLG919

Cat. No.: B609589
CAS No.: 1402836-58-1
M. Wt: 282.4 g/mol
InChI Key: YTRRAUACYORZLX-UHFFFAOYSA-N
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Description

NLG919 is a novel small-molecule inhibitor of the indoleamine 2,3-dioxygenase pathway, which is a key pathway involved in the immune response to cancer. This compound has shown promise in preclinical studies for its ability to modulate the immune system and enhance anti-tumor responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: NLG919 can be synthesized through a series of chemical reactions involving the formation of an imidazoisoindole structure. The synthetic route typically involves the cyclization of appropriate precursors under controlled conditions to form the desired compound .

Industrial Production Methods: For industrial production, this compound can be synthesized using large-scale chemical reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. The process involves multiple purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: NLG919 primarily undergoes reactions typical of small-molecule inhibitors, including binding to its target enzyme and inhibiting its activity. It does not undergo significant oxidation or reduction reactions under physiological conditions .

Common Reagents and Conditions: The synthesis of this compound involves common reagents such as organic solvents, acids, and bases. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, with high purity achieved through multiple purification steps. By-products are typically minimal and are removed during the purification process .

Comparison with Similar Compounds

Similar Compounds:

  • Indoximod
  • Epacadostat
  • Navoximod

Comparison: NLG919 is unique in its high potency and favorable pharmacokinetic profile compared to other indoleamine 2,3-dioxygenase inhibitors. It has shown superior efficacy in preclinical models, particularly in combination with other immunotherapies .

Properties

IUPAC Name

1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16,18,21H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRRAUACYORZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2C3=CC=CC=C3C4=CN=CN24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735206
Record name 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402836-58-1
Record name 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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